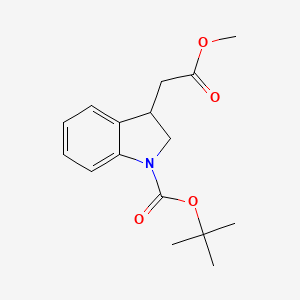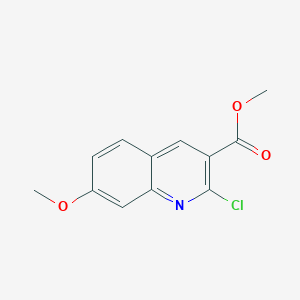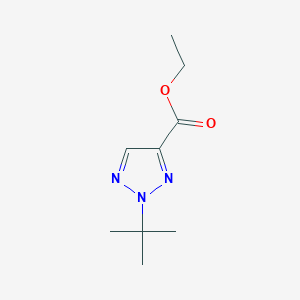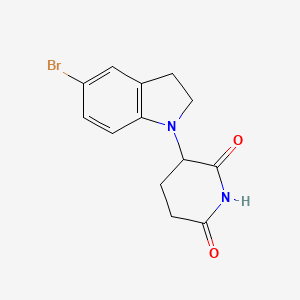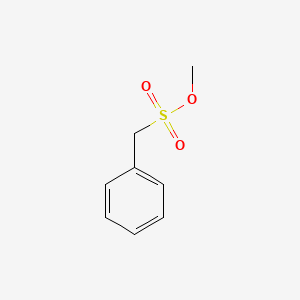
Methyl phenylmethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl phenylmethanesulfonate is an organic compound with the chemical formula C7H8O3S phenyl methanesulfonate . This compound is a sulfonate ester, which is characterized by the presence of a sulfonate group attached to a phenyl ring. It is commonly used in organic synthesis and has various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl phenylmethanesulfonate can be synthesized through the reaction of methanesulfonyl chloride with phenol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired sulfonate ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of methanesulfonic acid and phenol. The reaction is catalyzed by an acid catalyst and carried out at elevated temperatures to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl phenylmethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of phenylmethanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: The major products are phenol derivatives where the sulfonate group is replaced by other functional groups.
Oxidation: The major products are sulfone derivatives.
Reduction: The major product is phenylmethanesulfonic acid.
Applications De Recherche Scientifique
Methyl phenylmethanesulfonate has a wide range of applications in scientific research:
Mécanisme D'action
Methyl phenylmethanesulfonate exerts its effects primarily through alkylation reactions. The sulfonate ester group undergoes nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This alkylation can result in the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl methanesulfonate: Similar in structure but lacks the methyl group.
Methyl methanesulfonate: Similar in structure but lacks the phenyl group.
Phenyl sulfone: Contains a sulfone group instead of a sulfonate ester.
Uniqueness
Methyl phenylmethanesulfonate is unique due to its combination of a phenyl ring and a sulfonate ester group, which imparts distinct reactivity and properties. This combination makes it a versatile reagent in organic synthesis and a valuable tool in scientific research .
Propriétés
Numéro CAS |
5877-96-3 |
|---|---|
Formule moléculaire |
C8H10O3S |
Poids moléculaire |
186.23 g/mol |
Nom IUPAC |
methyl phenylmethanesulfonate |
InChI |
InChI=1S/C8H10O3S/c1-11-12(9,10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Clé InChI |
MNRGFUBMMILKAL-UHFFFAOYSA-N |
SMILES canonique |
COS(=O)(=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


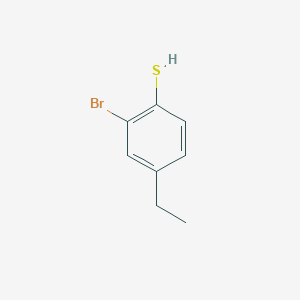
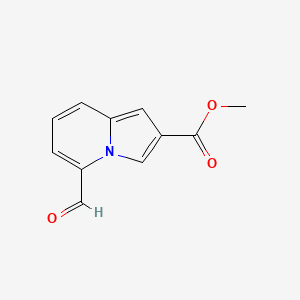
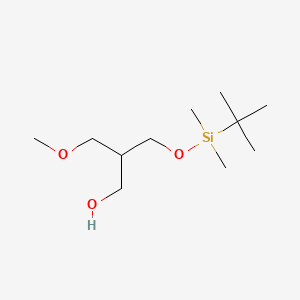

![Methyl 2-fluoro-4-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13921615.png)
![[2-(5-Fluoro-2-pyridyl)-5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl]boronic acid](/img/structure/B13921621.png)
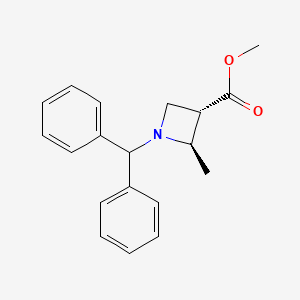
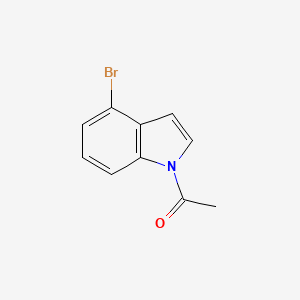
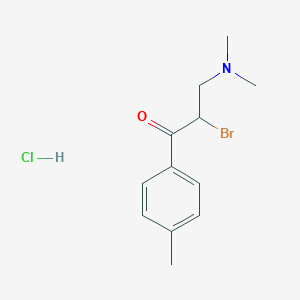
![Methyl 1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate](/img/structure/B13921634.png)
